8-Bromo-6-chloroquinazoline-2,4-diol 8-Bromo-6-chloroquinazoline-2,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18342665
InChI: InChI=1S/C8H4BrClN2O2/c9-5-2-3(10)1-4-6(5)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14)
SMILES:
Molecular Formula: C8H4BrClN2O2
Molecular Weight: 275.48 g/mol

8-Bromo-6-chloroquinazoline-2,4-diol

CAS No.:

Cat. No.: VC18342665

Molecular Formula: C8H4BrClN2O2

Molecular Weight: 275.48 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-6-chloroquinazoline-2,4-diol -

Specification

Molecular Formula C8H4BrClN2O2
Molecular Weight 275.48 g/mol
IUPAC Name 8-bromo-6-chloro-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C8H4BrClN2O2/c9-5-2-3(10)1-4-6(5)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14)
Standard InChI Key YKAKOWPODIXIAX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)Cl

Introduction

Structural and Physicochemical Properties

Molecular Structure and Characterization

The compound features a bicyclic quinazoline core fused with a benzene ring. Key structural attributes include:

  • Substituents: Bromine at position 8, chlorine at position 6, and hydroxyl groups at positions 2 and 4 .

  • IUPAC Name: 8-bromo-6-chloro-1H-quinazoline-2,4-dione .

  • Canonical SMILES: C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)Cl\text{C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)Cl} .

  • InChIKey: YKAKOWPODIXIAX-UHFFFAOYSA-N .

The compound’s planar aromatic system and electron-withdrawing halogen atoms influence its solubility, stability, and intermolecular interactions.

Physical and Chemical Properties

PropertyValueSource
Molecular Weight275.48 g/mol
Density~1.96 g/cm³
Boiling Point537.6°C (estimated)
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)2.24 (Consensus)

The low aqueous solubility (0.0386mg/ml\sim 0.0386 \, \text{mg/ml}) and moderate lipophilicity suggest potential challenges in drug formulation but advantages in membrane permeability .

Synthesis and Industrial Preparation

Synthetic Routes

The synthesis of 8-bromo-6-chloroquinazoline-2,4-diol typically involves multi-step halogenation and hydroxylation reactions:

  • Bromination: Anthranilic acid derivatives are brominated using N\text{N}-bromosuccinimide (NBS) or bromine in acetic acid.

  • Chlorination: Thionyl chloride (SOCl2\text{SOCl}_2) or chlorine gas introduces chlorine at position 6 .

  • Hydroxylation: Hydroxyl groups are introduced via alkaline hydrolysis or oxidative conditions.

A representative pathway is illustrated below:

Anthranilic acidBr28-BromoquinazolineSOCl28-Bromo-6-chloroquinazolineNaOH8-Bromo-6-chloroquinazoline-2,4-diol\text{Anthranilic acid} \xrightarrow{\text{Br}_2} \text{8-Bromoquinazoline} \xrightarrow{\text{SOCl}_2} \text{8-Bromo-6-chloroquinazoline} \xrightarrow{\text{NaOH}} \text{8-Bromo-6-chloroquinazoline-2,4-diol}

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield (98%\geq 98\%) . Key steps include:

  • Purification: Column chromatography or recrystallization.

  • Quality Control: HPLC and 1H NMR^1\text{H NMR} ensure purity .

Chemical Reactivity and Derivatives

Reactivity Profile

The compound participates in:

  • Nucleophilic Substitution: Halogen atoms at positions 6 and 8 are replaced by amines or thiols.

  • Oxidation: Hydroxyl groups oxidize to ketones under strong oxidizing conditions .

  • Coordination Chemistry: Acts as a ligand for transition metals due to its heteroatom-rich structure .

Structurally Related Compounds

CompoundStructural DifferencesBioactivity Differences
7-Bromo-6-iodoquinazoline-2,4-diolIodine at position 7Enhanced EGFR inhibition
6-Bromo-7-chloroquinazoline-2,4-diolHalogen positions swappedLower cytotoxicity
8-Fluoro-6-chloroquinazoline-2,4-diolFluorine at position 8Improved metabolic stability
Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast)0.28
A431 (Skin)0.59
HepG2 (Liver)0.33

Antimicrobial Properties

The compound inhibits bacterial growth (MIC = 8 µg/ml against S. aureus) by disrupting cell wall synthesis .

Enzyme Inhibition

  • Kinase Inhibition: Targets PI3K/Akt/mTOR pathway components .

  • CYP1A2 Interaction: Acts as a moderate inhibitor (IC50_{50} = 4.2 µM) .

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for developing kinase inhibitors .

  • Prodrug Design: Hydroxyl groups facilitate conjugation with targeting moieties.

Material Science

  • Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu(II) and Zn(II) .

Industrial Uses

  • Agrochemicals: Investigated as a precursor for herbicides .

HazardPrecautionary Measure
Skin IrritationWear gloves and protective clothing
Eye DamageUse safety goggles
Inhalation RiskUse in a fume hood

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